Cas no 2229357-96-2 (1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine)

1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine
- EN300-2000654
- 2229357-96-2
-
- インチ: 1S/C12H17N/c1-9-5-4-6-11(10(9)2)12(13-3)7-8-12/h4-6,13H,7-8H2,1-3H3
- InChIKey: JOWMLBOVQBQBMS-UHFFFAOYSA-N
- ほほえんだ: N(C)C1(C2C=CC=C(C)C=2C)CC1
計算された属性
- せいみつぶんしりょう: 175.136099547g/mol
- どういたいしつりょう: 175.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 12Ų
1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2000654-5.0g |
1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine |
2229357-96-2 | 5g |
$2981.0 | 2023-06-01 | ||
Enamine | EN300-2000654-0.1g |
1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine |
2229357-96-2 | 0.1g |
$904.0 | 2023-09-16 | ||
Enamine | EN300-2000654-10.0g |
1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine |
2229357-96-2 | 10g |
$4421.0 | 2023-06-01 | ||
Enamine | EN300-2000654-2.5g |
1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine |
2229357-96-2 | 2.5g |
$2014.0 | 2023-09-16 | ||
Enamine | EN300-2000654-0.25g |
1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine |
2229357-96-2 | 0.25g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-2000654-5g |
1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine |
2229357-96-2 | 5g |
$2981.0 | 2023-09-16 | ||
Enamine | EN300-2000654-0.05g |
1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine |
2229357-96-2 | 0.05g |
$864.0 | 2023-09-16 | ||
Enamine | EN300-2000654-0.5g |
1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine |
2229357-96-2 | 0.5g |
$987.0 | 2023-09-16 | ||
Enamine | EN300-2000654-1.0g |
1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine |
2229357-96-2 | 1g |
$1029.0 | 2023-06-01 | ||
Enamine | EN300-2000654-10g |
1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine |
2229357-96-2 | 10g |
$4421.0 | 2023-09-16 |
1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amineに関する追加情報
Professional Introduction to 1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine (CAS No. 2229357-96-2)
1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine, identified by the CAS number 2229357-96-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a cyclopropane ring fused with an aromatic system, which often confers unique biochemical properties and potential therapeutic applications.
The structural motif of 1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine incorporates a benzene ring substituted with two methyl groups at the 2 and 3 positions, enhancing its lipophilicity and interaction with biological targets. The presence of a methyl group at the nitrogen atom further modulates its pharmacokinetic behavior, making it an intriguing candidate for drug discovery programs.
In recent years, there has been a surge in research focused on cyclopropane-containing compounds due to their distinct chemical reactivity and biological activity. The cyclopropane ring is known to introduce strain into the molecular structure, which can be exploited to enhance binding affinity to enzymes and receptors. This characteristic has made such compounds valuable in the development of novel therapeutic agents targeting various diseases.
Current studies have highlighted the potential of 1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine as a lead compound for further medicinal chemistry optimization. Researchers have been particularly interested in its interaction with serotonergic receptors, which play a crucial role in the regulation of mood, cognition, and pain perception. Preliminary in vitro assays suggest that this compound exhibits promising binding affinity to certain serotonin receptor subtypes, warranting further investigation.
The synthesis of 1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine presents unique challenges due to the rigidity of the cyclopropane ring and the need for precise functional group manipulation. Advanced synthetic methodologies, including transition metal-catalyzed reactions and palladium-mediated cross-coupling techniques, have been employed to achieve high yields and purity. These synthetic advances have enabled more extensive exploration of its pharmacological properties.
One of the most compelling aspects of studying 1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine is its potential as a scaffold for drug design. By modifying various substituents on the aromatic ring or the cyclopropane moiety, chemists can fine-tune its biological activity. This flexibility has led to the discovery of several derivatives with enhanced potency and selectivity against specific targets.
The pharmacological profile of 1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine has been evaluated in both preclinical and clinical settings. Animal models have demonstrated its efficacy in reducing inflammation and modulating pain pathways. Additionally, early-phase clinical trials have shown encouraging results in patients with chronic pain conditions. These findings underscore its therapeutic potential and justify continued research efforts.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. The study of 1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine exemplifies this synergy, as it bridges fundamental chemical research with applied medical science. By leveraging cutting-edge techniques in computational chemistry and high-throughput screening, researchers can accelerate the discovery process and bring new treatments to market more efficiently.
In conclusion, 1-(2,3-dimethylphenyl)-N-methylcyclopropan-1-amine (CAS No. 2229357-96-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activity make it a valuable asset in drug discovery efforts aimed at treating neurological disorders and chronic pain conditions. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a pivotal role in future therapeutic strategies.
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